2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid

Description

Contextual Significance of Thiophene-Containing Carboxylic Acids in Chemical Synthesis

Thiophene (B33073), a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in medicinal chemistry and materials science. ontosight.ai When functionalized with a carboxylic acid group, the resulting thiophenecarboxylic acids become versatile building blocks in organic synthesis. These compounds are integral to the development of a variety of pharmacologically active agents, including anti-inflammatory drugs, antimicrobials, and anticancer agents. ontosight.ainih.gov The position of the carboxylic acid group on the thiophene ring, as well as the presence of other substituents, significantly influences the molecule's physical, chemical, and biological properties. Thiophene-3-carboxylic acid derivatives, in particular, are explored for their unique electronic and steric properties, which differ from their 2-substituted counterparts and can lead to novel biological activities and material characteristics. researchgate.net

Overview of Alpha-Hydroxy Carboxylic Acid Scaffolds in Molecular Design

Alpha-hydroxy carboxylic acids (AHAs) are a class of organic compounds characterized by a carboxylic acid moiety with a hydroxyl group attached to the adjacent carbon atom. This structural motif is found in numerous naturally occurring and synthetic molecules of biological and commercial importance. In molecular design, the AHA scaffold is valued for its ability to participate in hydrogen bonding and act as a chiral center, which is crucial for stereospecific interactions with biological targets. The introduction of bulky or aromatic substituents at the alpha-position, as seen in 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid, can impart conformational rigidity and modulate the compound's lipophilicity and electronic properties, making it a target for the design of new therapeutic agents and functional materials.

Structural Features and Advanced Nomenclature Considerations of this compound

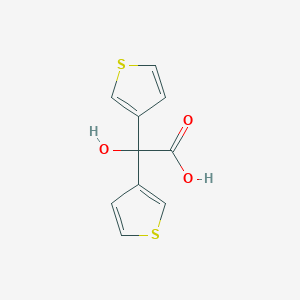

The molecular structure of this compound is defined by a central quaternary carbon atom bonded to a hydroxyl group, a carboxylic acid group, and two thiophen-3-yl rings. This arrangement results in a sterically crowded environment around the chiral center.

Key Structural Identifiers:

| Property | Value |

| Molecular Formula | C₁₀H₈O₃S₂ |

| Molecular Weight | 240.3 g/mol |

| CAS Number | 78196-92-6 |

The systematic IUPAC name for this compound is This compound . According to IUPAC nomenclature guidelines for heterocyclic compounds, the parent structure is identified, and the positions of substituents are numbered to give the lowest possible locants. chemicalbook.comlookchem.comnih.gov In this case, the acetic acid backbone is the parent structure, and the two thiophene rings and the hydroxyl group are substituents on the second carbon. The "3-yl" designation specifies that the thiophene rings are attached to the central carbon via their third position.

While detailed spectroscopic and crystallographic data for this specific isomer are not widely published, the analogous 2-thienyl isomer has been characterized, providing a basis for comparative analysis. nih.gov Spectroscopic analysis of this compound would be expected to show characteristic signals for the thiophene protons, the hydroxyl proton, and the carboxylic acid proton in ¹H NMR spectroscopy. The ¹³C NMR spectrum would reveal the quaternary carbon and the distinct carbons of the two thiophene rings. Infrared spectroscopy would show characteristic absorptions for the O-H and C=O stretching vibrations of the hydroxyl and carboxylic acid groups, respectively.

Historical Development and Emerging Research Trajectories for Related Structures

The study of thiophene chemistry dates back to its discovery in 1882 by Viktor Meyer. frontiersin.org Since then, the synthesis and functionalization of thiophene derivatives have been a cornerstone of heterocyclic chemistry. The development of synthetic methodologies to introduce carboxylic acid and other functional groups onto the thiophene ring has evolved significantly, with early methods often being harsh and low-yielding. Modern synthetic strategies, including cross-coupling reactions and directed ortho-metalation, have enabled more efficient and regioselective synthesis of complex thiophene-containing molecules. nih.gov

While specific historical accounts of the synthesis of this compound are not prominent in the literature, its synthesis can be conceptually linked to the benzilic acid rearrangement of α-diketones. A plausible synthetic route involves the preparation of 1,2-di(thiophen-3-yl)ethanedione, which can then undergo a base-catalyzed rearrangement to yield the target alpha-hydroxy carboxylic acid. chemicalbook.com

Emerging research trajectories for thiophene-based compounds are focused on several key areas:

Medicinal Chemistry: The development of novel therapeutic agents targeting a range of diseases, driven by the thiophene ring's ability to act as a bioisostere for the phenyl group. ontosight.ai

Materials Science: The design of organic semiconductors, conducting polymers, and liquid crystals, where the electronic properties of the thiophene ring are exploited.

Asymmetric Catalysis: The use of chiral thiophene-containing ligands to induce stereoselectivity in chemical reactions.

The unique structural features of this compound, particularly the presence of two 3-substituted thiophene rings, make it a candidate for exploration within these emerging fields. Further research into its synthesis, chiroptical properties, and biological activity is warranted to fully elucidate its potential.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2,2-di(thiophen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S2/c11-9(12)10(13,7-1-3-14-5-7)8-2-4-15-6-8/h1-6,13H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRPEPVLUJPOFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C2=CSC=C2)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 2,2 Di Thiophen 3 Yl Acetic Acid and Analogues

Evolution of Synthetic Strategies: From Classical Routes to Modern Approaches

The preparation of 2-hydroxy-2,2-di(thiophen-3-yl)acetic acid and its analogues has evolved from traditional, often lengthy, synthetic sequences to more streamlined and efficient modern methodologies. The core challenge lies in the construction of the di-thienyl substituted α-hydroxy acid framework with the correct regiochemistry.

Conventional Multistep Synthesis Protocols

Conventional approaches to this compound would logically proceed through the synthesis of a key intermediate, 1,2-di(thiophen-3-yl)ethane-1,2-dione (B2516601) (di(thiophen-3-yl)glyoxal), followed by a benzilic acid rearrangement. This classical multistep approach can be outlined as follows:

Synthesis of 3-Substituted Thiophene (B33073) Precursors: The synthesis would commence with the preparation of a suitable 3-substituted thiophene that can be elaborated into the target structure. A common starting material is 3-bromothiophene (B43185).

Formation of the α-Diketone (Glyoxal): The crucial carbon-carbon bond formation to create the ethanedione backbone can be achieved through several methods. One traditional route involves the coupling of two molecules of a 3-thienyl derivative. For instance, a Grignard reagent prepared from 3-bromothiophene could be reacted with an appropriate electrophile to form a 1,2-di(thiophen-3-yl)ethane derivative, which would then be oxidized to the desired α-diketone. Alternatively, acylation of a 3-substituted thiophene with a suitable reagent could furnish a precursor that is then converted to the diketone.

Benzilic Acid Rearrangement: The final step involves the base-catalyzed rearrangement of the 1,2-di(thiophen-3-yl)ethane-1,2-dione. This classic reaction transforms the α-diketone into the corresponding α-hydroxy carboxylic acid upon acidification. wikipedia.orgyoutube.comlibretexts.org The reaction is typically carried out using a strong base like potassium hydroxide (B78521) in an alcoholic or aqueous-organic solvent system. wikipedia.orgyoutube.comlibretexts.org

Regioselective Considerations in Thiophene Substitution during Synthesis

A primary hurdle in the synthesis of this compound is achieving the desired 3,3'-disubstitution pattern. Thiophene is an electron-rich aromatic heterocycle that preferentially undergoes electrophilic substitution at the C2 and C5 positions due to the greater stabilization of the cationic intermediate. nih.gov Therefore, direct functionalization of thiophene to introduce substituents at the C3 and C4 positions requires specific strategies.

To overcome this inherent regioselectivity, syntheses typically start with pre-functionalized thiophenes, such as 3-bromothiophene. researchgate.net This starting material allows for the introduction of various functional groups at the 3-position through cross-coupling reactions or the formation of organometallic reagents. For example, the generation of 3-thienyllithium or a 3-thienyl Grignard reagent from 3-bromothiophene enables subsequent reactions with electrophiles to build the desired carbon skeleton. nih.gov

Modern synthetic methods, such as directed metalation, have also provided pathways to control the regioselectivity of thiophene functionalization. However, for the synthesis of the target molecule, the use of a 3-substituted thiophene as a building block remains the most practical approach.

Novel Catalyst Systems and Reaction Conditions for Enhanced Synthesis

Recent advancements in catalysis and a growing emphasis on sustainable chemistry have led to the development of more efficient and environmentally benign methods applicable to the synthesis of α-hydroxy carboxylic acids, including this compound.

Investigations into Catalytic Pathways for Carbon-Carbon Bond Formation

Modern catalytic methods offer more direct and efficient routes to the key di(thiophen-3-yl)ethanedione intermediate. Transition-metal-catalyzed cross-coupling reactions are particularly powerful for forming the central carbon-carbon bond.

For instance, a palladium- or nickel-catalyzed coupling of a 3-thienyl organometallic reagent (e.g., derived from 3-bromothiophene) with a suitable two-carbon electrophile could directly yield a precursor to the diketone. Alternatively, a reductive coupling of a 3-thiophenecarboxylic acid derivative with a 3-thienyl halide, catalyzed by a nickel complex, could be envisioned for the synthesis of unsymmetrical dialkyl ketones, a methodology that could be adapted for this synthesis. nih.gov

The development of catalytic systems for the direct C-H functionalization of thiophenes is an active area of research and could potentially offer a more atom-economical route to the necessary precursors in the future, although achieving the desired 3,3'-selectivity remains a significant challenge. nih.gov

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry can be applied to various stages of the synthesis of this compound, particularly in the benzilic acid rearrangement step.

Traditional benzilic acid rearrangements often utilize stoichiometric amounts of strong base and organic solvents. wikipedia.org Greener alternatives have been explored, including:

Solvent-free reactions: Performing the rearrangement by grinding the solid α-diketone with a solid base, such as sodium hydroxide, can significantly reduce solvent waste. organic-chemistry.org

Aqueous reaction media: Utilizing water as a solvent aligns with the principles of green chemistry. The benzilic acid rearrangement has been shown to proceed in high-temperature water, where water itself can act as a catalyst. libretexts.orgnih.gov

Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between an aqueous solution of the base and the organic-soluble diketone. beilstein-archives.org This can lead to milder reaction conditions, reduced solvent usage, and easier product isolation. The application of ultrasound in conjunction with PTC has been shown to accelerate the benzilic acid rearrangement under solid-liquid conditions. rsc.org

The choice of solvent throughout the synthetic sequence is also a key consideration in green chemistry. The use of greener solvents like ethanol, or ionic liquids, in the synthesis of thiophene derivatives has been reported and could be applied to this synthesis. cambridge.orgrsc.org

Mechanistic Investigations of Compound Formation Reactions

The key step in the formation of this compound via the classical route is the benzilic acid rearrangement. The generally accepted mechanism for this reaction, as first proposed by Ingold, involves several steps: wikipedia.orgnih.gov

Nucleophilic Attack: A hydroxide ion attacks one of the carbonyl carbons of the 1,2-di(thiophen-3-yl)ethane-1,2-dione, forming a tetrahedral alkoxide intermediate. wikipedia.orglibretexts.orgnih.gov

1,2-Migration: This is the rate-determining step, where one of the thiophen-3-yl groups migrates from the carbon bearing the hydroxyl group to the adjacent carbonyl carbon. This migration occurs in a concerted fashion, with the lone pair of electrons on the oxygen assisting in the formation of a new carbonyl group. wikipedia.orgnih.gov For substrates with different aryl groups, the group with the more electron-donating character tends to migrate preferentially. In this case, with two identical thiophen-3-yl groups, the migration is not selective.

Proton Transfer: A rapid, irreversible proton transfer occurs from the newly formed carboxylic acid to the alkoxide, resulting in a resonance-stabilized carboxylate anion and a hydroxyl group. cambridge.org

Acidification: Subsequent acidification of the reaction mixture protonates the carboxylate anion to yield the final product, this compound. cambridge.org

Computational studies on the benzilic acid rearrangement have provided further insight into the transition state of the migration step, suggesting a concerted, closed-shell rsc.orgcambridge.org anionic shift. rsc.org The electronic properties of the migrating group can influence the reaction barrier, with electron-withdrawing groups on the migrating aryl ring generally accelerating the rearrangement. wikipedia.org While specific mechanistic studies on di(thienyl)glyoxals are not extensively reported, the general principles of the benzilic acid rearrangement are expected to apply.

Elucidation of Reaction Intermediates and Transition States

The mechanism of the benzilic acid rearrangement has been extensively studied and is understood to proceed through several key intermediates and a critical transition state. wikipedia.orgchemistwizards.com

Nucleophilic Attack and Tetrahedral Intermediate: The reaction initiates with the nucleophilic addition of a hydroxide ion (or other strong base) to one of the electrophilic carbonyl carbons of the 1,2-diketone precursor, di(thiophen-3-yl)ethanedione. This attack forms a tetrahedral alkoxide intermediate. chemeurope.comquora.com

Conformational Adjustment: Before the key rearrangement step can occur, a bond rotation is necessary to position the migrating group—in this case, a thiophen-3-yl group—for an intramolecular attack on the adjacent carbonyl carbon. wikipedia.org

Transition State and 1,2-Thienyl Migration: The subsequent step is the rate-determining 1,2-migration of the carbanionic thiophen-3-yl group. wikipedia.org This occurs in a concerted fashion where the migrating group attacks the neighboring carbonyl carbon, forming a new C-C bond, while the pi electrons of the carbonyl group move to the oxygen atom. This process simultaneously forms a new alkoxide and regenerates a carbonyl group, which will become the carboxylic acid moiety. chemeurope.comwikipedia.org Computational studies on analogous rearrangements have shown a significant charge build-up on the migrating group within the transition state. chemeurope.comwikipedia.org This step is an example of a nucleophilic acyl substitution.

Intramolecular Proton Transfer: The product of the rearrangement is an intermediate possessing both a carboxylate group and an alkoxide. The carboxylic acid group is significantly less basic than the alkoxide. Consequently, a rapid and reversible intramolecular proton transfer occurs, favoring the formation of the more stable intermediate: a carboxylate anion and a tertiary hydroxyl group. chemeurope.comwikipedia.org

Protonation: The final step involves the protonation of the carboxylate salt during acidic workup (e.g., with H₂SO₄ or HCl) to yield the final product, this compound. rsc.org

Kinetic and Thermodynamic Aspects of Synthesis

The kinetics and thermodynamics of the benzilic acid rearrangement provide insight into the reaction's progression and driving forces.

Optimization of Reaction Parameters for High Yield and Purity

The successful synthesis of this compound with high yield and purity hinges on the careful control of several reaction parameters.

Influence of Solvent Systems and Temperature Profiles

The choice of solvent and the reaction temperature are critical for efficient conversion.

Solvent Systems: A traditional and effective solvent system is an aqueous-alcoholic mixture, such as ethanol-water. rsc.org This combination ensures the solubility of both the organic diketone substrate and the inorganic base (e.g., KOH or NaOH). Alternative approaches have utilized phase-transfer catalysis (PTC) under solid-liquid conditions. For example, using a non-polar solvent like toluene (B28343) with solid, powdered KOH and a phase-transfer catalyst such as benzyltriethylammonium chloride (TEBA) can facilitate the reaction. chempap.org

Temperature Profiles: The benzilic acid rearrangement typically requires heating to overcome the activation energy of the rate-determining migration step. Reactions are commonly run at reflux temperatures (approximately 80-100 °C) for a duration of 20 minutes to several hours to ensure complete conversion. rsc.orgyoutube.com Studies have shown that sonication, particularly with an ultrasonic horn, can significantly accelerate the reaction rate under phase-transfer conditions, even at room temperature. chempap.org

Stoichiometric Relationships and Reagent Effects

The molar ratios of reactants and the nature of the reagents directly impact the reaction outcome.

Base Stoichiometry: While the reaction is base-catalyzed, using a stoichiometric excess of the base can substantially improve the yield. In studies on the rearrangement of benzil (B1666583), increasing the molar ratio of benzil to KOH from 1:1 to 1:3.7 increased the product yield from 4.5% to 51% under specific shaking conditions over 10 hours. chempap.org Strong bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) are standard. rsc.orgchempap.org The physical form of the base can also be a factor; powdered KOH presents a larger surface area and can lead to faster reaction rates in solid-liquid PTC systems compared to pellets. chempap.org

Reagent Choice: The choice of base can alter the final product. If an alkoxide, such as potassium ethoxide, is used instead of a hydroxide, the reaction proceeds via the "benzilic ester rearrangement" to yield an α-hydroxy ester rather than the carboxylic acid. wikipedia.org The reaction is terminated by the addition of a strong acid to protonate the carboxylate salt; 2M H₂SO₄ is commonly used for this purpose. rsc.org

The table below summarizes the effect of stoichiometry and conditions on the yield of benzilic acid from benzil, illustrating principles applicable to dithienylglycolic acid synthesis.

| Molar Ratio (Benzil:KOH) | Conditions | Time (h) | Yield (%) |

| 1:1 | Shaking, Room Temp. | 10 | 4.5 |

| 1:3.7 | Shaking, Room Temp. | 10 | 51.0 |

| 1:3.7 | Ultrasonic Bath | 1 | 12.8 |

| 1:3.7 | Ultrasonic Horn | 1 | 91.0 |

| Data derived from studies on benzil-benzilic acid rearrangement under phase-transfer conditions. chempap.org |

Advanced Structural Elucidation and Spectroscopic Investigations of 2 Hydroxy 2,2 Di Thiophen 3 Yl Acetic Acid

Detailed Conformational Analysis and Intermolecular Interactions

The structure of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid features several rotatable single bonds, primarily the Cα-C(thiophene) bonds. Rotation around these bonds gives rise to various rotational isomers, or conformers. The preferred conformation in the solid state or in solution will be the one that minimizes steric strain and maximizes stabilizing non-covalent interactions.

The primary steric consideration is the interaction between the two thiophen-3-yl rings. Due to their bulk, they cannot be coplanar and will adopt a twisted or propeller-like arrangement around the central α-carbon. The exact dihedral angles are determined by a balance between the repulsion of the sulfur atoms and the hydrogen atoms on the rings and potential stabilizing interactions. While specific experimental data on the preferred conformation of this exact molecule is not extensively documented, computational modeling of analogous di-aryl systems suggests that the lowest energy conformation involves a significant twist to alleviate steric hindrance.

Hydrogen bonding plays a pivotal role in the supramolecular chemistry of this compound, which contains multiple hydrogen bond donors (-OH of the hydroxyl and carboxylic acid groups) and acceptors (C=O, -OH, and the sulfur atoms of the thiophene (B33073) rings). nih.gov

Intramolecular Hydrogen Bonding: A potential five- or six-membered ring can be formed via an intramolecular hydrogen bond between the hydrogen of the α-hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. This type of interaction is common in α-hydroxy acids and contributes to the stability of specific conformers. ecnu.edu.cn

Intermolecular Hydrogen Bonding: In the solid state, carboxylic acids almost universally form strong intermolecular hydrogen-bonded dimers. nih.gov It is expected that this compound would form a classic R²₂(8) ring motif where the carboxylic acid groups of two separate molecules hydrogen bond with each other. Furthermore, the α-hydroxyl group can participate in additional intermolecular hydrogen bonds, linking these dimeric units into more extended chains or sheets. These interactions are fundamental to the crystal packing of the molecule. mdpi.com The binding energy of such hydrogen-bonded dimers in similar systems like the glycolic acid-water dimer has been estimated to be around 8.51 ± 0.31 kcal mol⁻¹ nih.gov, highlighting the strength of these interactions.

| Potential Hydrogen Bond Interactions | Donor Group | Acceptor Group | Interaction Type |

| Interaction 1 | Carboxylic Acid (-COOH) | Carboxylic Acid (C=O) | Intermolecular (Dimer) |

| Interaction 2 | α-Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Intramolecular |

| Interaction 3 | α-Hydroxyl (-OH) | α-Hydroxyl (-OH) | Intermolecular (Chain) |

| Interaction 4 | α-Hydroxyl (-OH) | Thiophene Sulfur (S) | Intermolecular |

High-Resolution Spectroscopic Techniques for Mechanistic and Structural Probes

Spectroscopic analysis provides the definitive evidence for the structural assignment and conformational state of this compound.

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and spatial relationships of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would provide characteristic signals.

¹H NMR: The spectrum would show distinct signals for the three protons on each equivalent thiophene ring. Due to the substitution at the 3-position, these protons would exhibit complex splitting patterns (doublet of doublets, etc.). The acidic protons of the hydroxyl and carboxylic acid groups would appear as broad, exchangeable singlets, with chemical shifts that are highly dependent on solvent and concentration.

¹³C NMR: The spectrum would display signals for the quaternary α-carbon, the carbonyl carbon of the acid, and the unique carbon atoms of the thiophene rings. The chemical shifts would confirm the presence of the different functional groups.

| Predicted ¹H and ¹³C NMR Chemical Shifts | Atom | Predicted Chemical Shift (ppm) | Notes |

| ¹H NMR | Thiophene H2, H4, H5 | 7.0 - 7.8 | Complex multiplets characteristic of 3-substituted thiophenes. |

| α-Hydroxyl OH | 4.0 - 6.0 | Broad singlet, exchangeable with D₂O. Position is solvent dependent. | |

| Carboxylic Acid OH | 10.0 - 13.0 | Very broad singlet, exchangeable with D₂O. Position is solvent and concentration dependent. | |

| ¹³C NMR | C=O (Carboxylic Acid) | 170 - 180 | |

| Cα (quaternary) | 75 - 85 | Carbon attached to two thiophene rings and two oxygen atoms. | |

| Thiophene Carbons | 120 - 145 | Multiple distinct signals corresponding to the substituted and unsubstituted carbons of the rings. |

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing a fingerprint based on its functional groups and skeletal structure.

O-H Vibrations: A very broad absorption band in the FT-IR spectrum, typically centered around 2500-3300 cm⁻¹, is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer. A sharper peak, often around 3400-3500 cm⁻¹, would correspond to the α-hydroxyl group's O-H stretch.

C=O Vibration: A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid dimer.

Thiophene Ring Vibrations: The spectra would also feature a series of sharp peaks corresponding to the C-H stretching of the aromatic thiophene rings (~3100 cm⁻¹), C=C ring stretching modes (1400-1550 cm⁻¹), and C-S stretching vibrations (600-800 cm⁻¹).

These techniques can also distinguish between different polymorphic forms of the compound, as variations in crystal packing would lead to subtle shifts in the vibrational frequencies.

| Characteristic Vibrational Frequencies | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch (Carboxylic Acid Dimer) | ν(O-H) | 2500 - 3300 (very broad) | FT-IR |

| O-H Stretch (α-Hydroxyl) | ν(O-H) | 3400 - 3500 (sharper) | FT-IR |

| Aromatic C-H Stretch | ν(C-H) | ~3100 | FT-IR, Raman |

| C=O Stretch (Carboxylic Acid Dimer) | ν(C=O) | 1700 - 1725 | FT-IR, Raman (strong in IR) |

| Thiophene Ring Stretch | ν(C=C) | 1400 - 1550 | FT-IR, Raman |

| C-O Stretch | ν(C-O) | 1200 - 1300 | FT-IR |

| C-S Stretch | ν(C-S) | 600 - 800 | Raman |

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), are used to determine the exact molecular weight and elemental formula, and to analyze fragmentation patterns to confirm the structure.

Under electron ionization (EI), this compound is expected to undergo several characteristic fragmentation pathways:

Decarboxylation: Loss of the carboxyl group as CO₂ (44 Da) is a common fragmentation for carboxylic acids, leading to a significant fragment ion.

Alpha-Cleavage: Cleavage of the bonds adjacent to the α-carbon can result in the formation of a di(thiophen-3-yl)hydroxymethyl cation or a thiophen-3-yl acylium ion.

Loss of Water: Dehydration involving the two hydroxyl groups can also occur.

The presence of two sulfur atoms would produce a characteristic isotopic pattern for the molecular ion and sulfur-containing fragments, with a notable M+2 peak due to the natural abundance of the ³⁴S isotope.

| Plausible Mass Spectrometry Fragments | m/z of Fragment | Proposed Structure / Loss |

| [M]⁺ | 240.0123 (calculated for C₁₀H₈O₃S₂) | Molecular Ion |

| [M+2]⁺ | 242.0078 | Isotopic peak due to two ³⁴S atoms |

| [M - H₂O]⁺ | 222 | Loss of water |

| [M - CO₂]⁺ | 196 | Loss of carbon dioxide (decarboxylation) |

| [M - COOH]⁺ | 195 | Loss of the carboxylic acid radical |

| [C₄H₃S]⁺ | 83 | Thienyl cation |

Role As a Synthetic Building Block in Complex Molecular Architectures

Precursor in Multicomponent Reactions (MCRs) for Diversified Scaffolds

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation to form a complex product, represent a highly efficient strategy for the rapid generation of molecular diversity. The unique constellation of functional groups in 2-hydroxy-2,2-di(thiophen-3-yl)acetic acid makes it a theoretically ideal candidate for participation in several named MCRs, most notably the Passerini and Ugi reactions.

The Passerini three-component reaction conventionally involves the condensation of a carboxylic acid, an aldehyde or ketone, and an isocyanide to yield an α-acyloxy amide. wikipedia.org In this context, this compound can serve as the carboxylic acid component. Its reaction with various aldehydes and isocyanides would lead to the formation of a diverse library of α-acyloxy amides, each bearing the characteristic di(thiophen-3-yl)methanol (B1215939) core. The general scheme for such a reaction is depicted below:

Hypothetical Passerini Reaction Utilizing this compound

| Reactant 1 | Reactant 2 | Reactant 3 | Product Class | Key Features of Product |

| This compound | Aldehyde (R¹-CHO) | Isocyanide (R²-NC) | α-Acyloxy Amide | Quaternary stereocenter, three points of diversity (R¹, R², and the di-thiophene core) |

Similarly, the Ugi four-component reaction , which combines a carboxylic acid, an amine, an aldehyde or ketone, and an isocyanide, offers an even greater potential for generating molecular complexity. nih.gov The incorporation of this compound as the acidic component in a Ugi reaction would result in the formation of a bis-amide product. This one-pot synthesis allows for the introduction of four independent points of diversity, providing rapid access to a vast chemical space of structurally complex molecules centered around the di(thiophen-3-yl)glycolic acid scaffold.

While specific examples of this compound in Passerini and Ugi reactions are not yet prevalent in the literature, the well-established reactivity of other α-hydroxy acids in these transformations strongly supports its potential as a valuable building block for the combinatorial synthesis of diverse molecular scaffolds.

Application as a Scaffold for the Construction of Fused Heterocyclic Systems

The rigid framework and multiple reactive sites of this compound make it an attractive starting point for the synthesis of novel fused heterocyclic systems. The two thiophene (B33073) rings, the hydroxyl group, and the carboxylic acid can all participate in or direct cyclization reactions, leading to the formation of intricate polycyclic structures.

One potential strategy involves the functionalization of the thiophene rings followed by intramolecular cyclization. For instance, the introduction of amino or other nucleophilic groups onto the thiophene rings could enable subsequent condensation with the carboxylic acid moiety to form fused lactams.

Furthermore, the α-hydroxy acid functionality itself can be a key player in the construction of fused systems. For example, in a reaction analogous to the Pictet-Spengler reaction , a β-thienylethylamine derivative could be condensed with a carbonyl equivalent derived from this compound, leading to the formation of a tetrahydro-β-carboline-like system fused with a thiophene ring. wikipedia.orgresearchgate.net The presence of the di-thiophene moiety would impart unique electronic and steric properties to the resulting fused heterocycle.

Another plausible approach is the use of the di-thiophene methanol (B129727) core in reactions like the Bischler-Napieralski reaction , which typically involves the cyclization of β-arylethylamides to form dihydroisoquinolines. wikipedia.orgorganic-chemistry.org A suitably derivatized amide of this compound could potentially undergo intramolecular electrophilic aromatic substitution onto one of the thiophene rings, leading to the formation of a novel fused thieno-azepine or a related heterocyclic system.

The following table outlines some hypothetical fused heterocyclic systems that could be accessed from this versatile building block:

Potential Fused Heterocyclic Systems Derived from this compound

| Reaction Type | Key Functionalization | Resulting Fused System |

| Intramolecular Amidation | Amination of thiophene rings | Fused Thieno-Lactam |

| Pictet-Spengler Analogue | Conversion to an aldehyde equivalent and reaction with a β-thienylethylamine | Fused Thieno-Tetrahydro-β-carboline |

| Bischler-Napieralski Analogue | Formation of a β-thienylethylamide and cyclization | Fused Thieno-Azepine |

Intermediate in the Synthesis of Sophisticated Organic Molecules for Chemical Biology Research

Thiophene-containing molecules are of significant interest in chemical biology due to their ability to mimic phenyl rings while possessing distinct electronic properties and metabolic profiles. nih.gov The unique stereoelectronic features of the thiophene ring can lead to enhanced binding affinity and selectivity for biological targets. This compound serves as a valuable intermediate for the synthesis of more complex molecules designed to probe biological systems.

For instance, the carboxylic acid functionality can be readily converted into a wide range of other functional groups, such as esters, amides, and ketones. These derivatives can then be incorporated into larger molecules, such as peptides, natural product analogues, or fluorescent probes. The di(thiophen-3-yl)methanol core provides a rigid and well-defined scaffold for the spatial presentation of these appended functionalities, which is crucial for studying molecular recognition events.

Research into the biological activity of thiophene derivatives has shown their potential in various therapeutic areas. nih.gov While direct pharmaceutical applications are beyond the scope of this article, the synthesis of derivatives of this compound for use as research tools in chemical biology is a promising avenue. For example, its incorporation into fluorescent dyes could lead to probes with altered photophysical properties, while its use in the synthesis of affinity-based probes could aid in the identification of novel protein targets.

Exploration of Analogues and Isosteres in Advanced Chemical Library Development

The concept of isosterism, where one functional group is replaced by another with similar steric and electronic properties, is a powerful tool in drug discovery and chemical library design. This compound and its analogues are excellent candidates for the development of advanced chemical libraries based on isosteric replacement.

A primary area of exploration is the synthesis and evaluation of the isomeric 2-hydroxy-2,2-di(thiophen-2-yl)acetic acid . nih.gov The change in the point of attachment to the thiophene ring from the 3-position to the 2-position can have a profound impact on the molecule's conformation, electronic properties, and, consequently, its biological activity. A comparative study of these two isomers within a chemical library could provide valuable structure-activity relationship (SAR) data.

Furthermore, the thiophene rings themselves can be replaced by other five- or six-membered heterocycles, such as furan, pyrrole, thiazole, or pyridine. This would lead to a diverse set of isosteres with a wide range of electronic and hydrogen-bonding properties. The systematic synthesis of these analogues would allow for a fine-tuning of the scaffold's properties for specific applications.

The development of a chemical library based on the 2-hydroxy-2,2-di(heteroaryl)acetic acid scaffold would provide a valuable resource for screening against a variety of biological targets. The modular nature of the syntheses, particularly through the use of MCRs, would allow for the rapid generation of a large number of diverse compounds.

Future Research Directions and Prospects for 2 Hydroxy 2,2 Di Thiophen 3 Yl Acetic Acid

Development of Novel and Sustainable Synthetic Methodologies

The advancement of synthetic chemistry is increasingly benchmarked by its adherence to the principles of green chemistry. Future research must prioritize the development of environmentally benign and efficient methods for the synthesis of 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid, moving beyond traditional multi-step processes that may rely on stoichiometric, hazardous reagents.

Key areas for investigation include:

Biocatalysis : The use of enzymes for asymmetric synthesis offers high selectivity under mild conditions. Research into identifying or engineering enzymes, such as hydroxynitrile lyases or other lyases, could enable the enantioselective synthesis of α-hydroxy acids. rsc.orgnih.gov Biocatalytic approaches can significantly reduce waste and avoid the use of heavy metal catalysts. acs.orgresearchgate.net

Flow Chemistry : Continuous flow synthesis presents an opportunity to improve reaction control, safety, and scalability. researchgate.net Developing a flow-based synthesis could allow for precise control over reaction parameters, minimize reaction times, and facilitate safer handling of reactive intermediates.

Alternative Energy Sources : Methodologies employing microwave irradiation or sonication could accelerate reaction rates and improve energy efficiency compared to conventional heating. Microwave-assisted organic synthesis has already been successfully applied to other thiophene (B33073) syntheses.

Green Solvents and Reagents : A critical goal is to replace hazardous solvents and reagents. Research could focus on utilizing deep eutectic solvents or performing reactions in aqueous media. rsc.org Furthermore, developing catalytic routes that maximize atom economy, such as the dehydrogenative coupling of alcohols, represents a sustainable strategy for constructing α-hydroxy acid frameworks. acs.orgnih.gov The use of greener halogenating agents like trichloroisocyanuric acid (TCCA) for precursor synthesis could also be explored. nih.gov

| Parameter | Hypothetical Traditional Synthesis (e.g., Grignard-based) | Proposed Sustainable Approach (e.g., Biocatalysis/Flow Chemistry) |

|---|---|---|

| Reagents | Organometallic reagents (e.g., 3-thienylmagnesium bromide), potentially hazardous solvents (e.g., dry ether/THF). | Enzymes in aqueous buffer, recyclable catalysts, biomass-derived starting materials. acs.org |

| Energy Input | High energy for refluxing and maintaining anhydrous conditions. | Lower energy requirements (ambient temperature for biocatalysis) or more efficient energy transfer (microwaves, flow). |

| Stereoselectivity | Typically produces a racemic mixture requiring subsequent resolution. | Potentially high enantioselectivity in a single step via asymmetric biocatalysis. researchgate.net |

| Waste Generation | Stoichiometric metallic salts, solvent waste. | Minimal waste (biodegradable catalysts), solvent recycling. |

Exploration of Uncharted Derivatization Pathways and Chemical Transformations

The trifunctional nature of this compound—possessing a carboxylic acid, a tertiary hydroxyl group, and two reactive thiophene rings—offers a wealth of opportunities for derivatization. Future work should focus on systematically exploring these pathways to generate novel molecules with tailored properties.

Carboxylic Acid and Hydroxyl Group Modification : Standard transformations such as esterification, amidation, and etherification can be explored to modify the molecule's solubility, lipophilicity, and pharmacokinetic properties for potential pharmaceutical applications. thermofisher.com These derivatives could also serve as monomers for novel polyesters or polyamides.

Thiophene Ring Functionalization : The thiophene rings are prime targets for C-H activation and cross-coupling reactions. nih.gov Palladium-catalyzed reactions like the Suzuki-Miyaura cross-coupling could be employed to introduce aryl, heteroaryl, or vinyl substituents at the C2 and C5 positions of the thiophene rings. rsc.orgnih.gov This would allow for the creation of extended π-conjugated systems for applications in organic electronics or as fluorescent probes.

Intramolecular Cyclization : Investigating conditions for intramolecular cyclization reactions could lead to the formation of novel, rigid heterocyclic systems. For example, acid-catalyzed reactions could potentially induce cyclization between one thiophene ring and the hydroxyl group, forming a lactone fused to a dihydrothiophene ring system.

| Target Functional Group | Reaction Type | Potential Derivative | Prospective Application |

|---|---|---|---|

| Carboxylic Acid | Amidation | Amide derivatives | Modulation of biological activity, polymer precursors. |

| Hydroxyl Group | Etherification (e.g., Williamson) | Ether derivatives | Increased lipophilicity, protecting group for further synthesis. |

| Thiophene Ring (C-H bonds) | Suzuki-Miyaura Cross-Coupling | Aryl- or heteroaryl-substituted thiophenes | Organic semiconductors, fluorescent dyes, functional materials. rsc.org |

| Thiophene Ring (C-H bonds) | Direct Arylation | Poly-aromatic derivatives | Conductive polymers, advanced materials. |

Advanced Mechanistic Investigations of Key Reactions and Processes

A deep mechanistic understanding of the reactions involved in the synthesis and derivatization of this compound is crucial for optimizing reaction conditions, improving yields, and controlling selectivity.

Synthesis Mechanism : The classical synthesis of such α-hydroxy acids often involves the addition of an organometallic reagent to an α-ketoester or a related dicarbonyl compound. The mechanism of Grignard reagent additions to ketones, for instance, is known to be complex and is still a subject of investigation. rsc.orgacs.org Future studies could employ a combination of kinetic analysis, isotopic labeling, and in-situ spectroscopic monitoring (e.g., ReactIR, process NMR) to elucidate the reaction pathway, identify key intermediates, and understand the role of solvent and aggregation state of the organometallic reagent. nih.gov

C-H Activation Regioselectivity : For derivatization via C-H activation, understanding the factors that control regioselectivity (i.e., functionalization at the C2 vs. C5 position of the thiophene ring) is paramount. Computational studies have proven invaluable in dissecting the mechanistic origins of ligand-controlled regioselectivity in Pd-catalyzed C-H arylations of thiophenes. nih.gov A concerted experimental and computational approach would be essential to develop predictive models for the selective functionalization of the di(thiophen-3-yl) scaffold.

| Reaction | Investigative Technique | Objective |

|---|---|---|

| Core Synthesis (e.g., Grignard reaction) | Kinetic studies, in-situ IR/NMR spectroscopy, computational modeling. | Identify rate-determining step, characterize intermediates, understand aggregation effects. rsc.org |

| Thiophene C-H Arylation | DFT calculations, Hammett analysis, kinetic isotope effect studies. | Elucidate transition state structures, determine electronic/steric effects on regioselectivity. nih.gov |

| Asymmetric Biocatalysis | Enzyme kinetics (Michaelis-Menten), site-directed mutagenesis, molecular docking. | Understand substrate binding, identify key active site residues, improve enantioselectivity. |

Integration of Artificial Intelligence and Machine Learning in Synthetic Design

Retrosynthetic Analysis : AI-powered retrosynthesis platforms can propose novel and non-intuitive synthetic pathways. arxiv.org These tools, trained on vast reaction databases, can identify more efficient or cost-effective routes that might be overlooked by human chemists. nih.gov Given that heterocycle formation reactions are often underrepresented in datasets, using transfer learning methods could improve model performance for this specific chemical space. chemrxiv.org

Reaction Condition Optimization : Machine learning (ML) models can predict the optimal conditions (e.g., catalyst, solvent, temperature, stoichiometry) for a given reaction. By training models on experimental data, it is possible to build predictive algorithms that minimize the need for extensive, time-consuming laboratory screening, leading to faster optimization of both the primary synthesis and subsequent derivatization reactions.

Predictive Synthesis : Forward-prediction models can assess the likelihood of a proposed reaction's success before it is attempted in the lab. This can help researchers prioritize high-probability pathways and avoid resource-intensive dead ends, a particularly valuable tool when exploring novel derivatization strategies.

| AI/ML Application | Specific Tool/Approach | Goal for this compound |

|---|---|---|

| Retrosynthesis Planning | Template-based or template-free neural networks. | Discover novel, more efficient, and sustainable synthetic routes. nih.gov |

| Reaction Optimization | Bayesian optimization, genetic algorithms. | Predict optimal reaction conditions to maximize yield and minimize byproducts. |

| Outcome Prediction | Graph convolutional networks, transformers. | Evaluate the feasibility of unexplored derivatization reactions before synthesis. nih.gov |

Computational Predictions for Novel Reactivity and Molecular Functionality

Computational chemistry provides a powerful lens for predicting molecular properties and guiding experimental design. For this compound and its prospective derivatives, in silico methods can offer critical insights into reactivity and potential applications, saving significant time and resources.

Reactivity and Mechanistic Predictions : Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule. rsc.org By mapping the Molecular Electrostatic Potential (MEP) and calculating Fukui functions, researchers can predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding derivatization strategies. chemrxiv.org DFT is also a powerful tool for predicting transition state energies, which can help validate the mechanisms of proposed synthetic and derivatization reactions. nih.gov

Prediction of Physicochemical Properties : Key molecular descriptors and electronic properties, such as the HOMO-LUMO energy gap, can be calculated for hypothetical new derivatives. mdpi.comsapub.org These calculations can predict the stability, reactivity, and potential optoelectronic properties of novel compounds, allowing for the in silico screening of candidates for materials science applications before their synthesis. ubc.ca

Virtual Screening for Biological Activity : If the core scaffold is identified as a potential pharmacophore, molecular docking simulations can be used to predict the binding affinity of a library of virtual derivatives against specific biological targets (e.g., enzymes, receptors). This approach enables high-throughput virtual screening to prioritize the synthesis of compounds with the highest predicted biological activity.

| Property to Predict | Computational Method | Potential Impact on Research |

|---|---|---|

| Sites of Reactivity | DFT (MEP, Fukui Functions) | Guide regioselective derivatization of the thiophene rings. chemrxiv.org |

| Electronic Properties (e.g., Band Gap) | Time-Dependent DFT (TD-DFT) | Screen virtual derivatives for potential use in organic electronics. sapub.org |

| Spectroscopic Signatures (IR, NMR) | DFT Calculations | Aid in the structural confirmation of newly synthesized compounds. mdpi.com |

| Biological Target Binding Affinity | Molecular Docking | Prioritize synthesis of derivatives with high potential as therapeutic agents. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-2,2-di(thiophen-3-yl)acetic acid?

- Methodological Answer : The synthesis typically involves the condensation of thiophene-3-carboxylic acid derivatives with glycolic acid or its equivalents under acidic or basic conditions. For example, analogous routes for structurally related compounds (e.g., 2-Amino-2-(3-thienyl)acetic Acid Hydrochloride) involve reacting thiophene-3-carboxylic acid with ammonia or amine sources, followed by acidification . Adjusting stoichiometry to accommodate two thiophene-3-yl groups is critical. Catalysts like sodium iodide in tetrahydrofuran (THF) have been used for similar fluorinated thiophene-acetic acid derivatives to enhance reactivity . Purification often employs recrystallization or column chromatography.

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization requires multi-technique validation:

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, thiophene ring protons resonate at 6.5–7.5 ppm, while the hydroxyl and carboxylic acid protons appear as broad signals .

- IR Spectroscopy : Confirms functional groups (e.g., O-H stretch at 2500–3300 cm, C=O at ~1700 cm) .

- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS for [M+H]+ ions) .

- X-ray Crystallography : Resolves stereochemistry if single crystals are obtained .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Solubility : Likely polar solvent-soluble (e.g., DMSO, ethanol) due to carboxylic acid and hydroxyl groups. Analogous thiophene-acetic acids show limited solubility in hexane .

- pKa : The carboxylic acid group typically has a pKa ~2.5–3.5, while the hydroxyl group may range from 9–12, requiring pH-controlled experiments .

- Thermal Stability : TGA/DSC analysis recommended to determine decomposition temperatures (e.g., similar compounds degrade above 200°C) .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : Based on SDS for related thiophene derivatives:

- PPE : Gloves, lab coats, and goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to avoid inhalation of aerosols .

- Spill Management : Neutralize with inert adsorbents (e.g., silica gel) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilic substitution for thiophene coupling .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate condensation .

- Temperature Control : Gradual heating (50–80°C) minimizes side reactions; microwave-assisted synthesis may reduce time .

- DOE (Design of Experiments) : Use factorial designs to optimize molar ratios, pH, and reaction time .

Q. How can stereochemical challenges in synthesizing the compound be addressed?

- Methodological Answer :

- Chiral Resolution : Employ chiral column chromatography or enzymatic resolution if racemic mixtures form .

- Asymmetric Synthesis : Use enantioselective catalysts (e.g., BINOL-derived catalysts) during the hydroxy group introduction .

- Circular Dichroism (CD) : Verify enantiopurity post-synthesis .

Q. What are the potential applications of this compound in medicinal chemistry?

- Methodological Answer :

- Drug Intermediate : Analogous thiophene-acetic acids serve as precursors for protease inhibitors or kinase-targeting agents .

- Structure-Activity Relationship (SAR) : Modify hydroxyl or thiophene groups to enhance binding to biological targets (e.g., COX-2) .

- In Silico Screening : Perform molecular docking to predict interactions with proteins like TNF-α or IL-6 .

Q. How should conflicting spectral data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer :

- Dynamic Effects : NMR may show averaged signals due to tautomerism, while X-ray provides static structures. Conduct variable-temperature NMR to detect conformational changes .

- DFT Calculations : Compare experimental data with computational models (e.g., Gaussian) to validate electronic environments .

- Multi-Technique Cross-Validation : Use IR, Raman, and mass spectrometry to reconcile discrepancies .

Data Contradictions and Mitigation Strategies

- Synthetic Yield Variability : Discrepancies in yields across studies may arise from catalyst purity or moisture sensitivity. Use anhydrous conditions and pre-dried solvents .

- Toxicity Data Gaps : While SDS for related compounds indicate skin/eye irritation, specific ecotoxicology data for this compound may be lacking. Conduct Daphnia magna or Ames tests for environmental risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.